![molecular formula C17H12 B1258965 Cyclopenta[l]phenanthrene](/img/structure/B1258965.png)
Cyclopenta[l]phenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta[l]phenanthrene is an ortho-fused polycyclic arene.
科学的研究の応用
Carcinogenic Properties and Metabolic Pathways : Cyclopenta[a]phenanthrenes, structurally related to sterols, are known as environmentally occurring carcinogens. Studies have highlighted their mutagenic activity and the synthesis of their metabolites, which play a crucial role in understanding their carcinogenic nature. For example, Young et al. (1993) and Harvey et al. (1993) synthesized the active metabolites of 15,16-dihydrocyclopenta[a]phenanthrene and its derivatives, exploring their carcinogenic potential (Young et al., 1993), (Harvey et al., 1993).
Mutagenic Activity : Bhatt et al. (1983) researched the mutagenesis in Chinese hamster cells by cyclopenta[a]phenanthrenes, particularly the 15,16-dihydro-11-methyl-cyclopenta[a]phenanthren-17-one. This compound demonstrated potent mutagenic activity, providing insights into the mutagenic and carcinogenic properties of these compounds (Bhatt et al., 1983).
Chemical Synthesis and Applications : The synthesis of cyclopenta[l]phenanthrenes and their derivatives is crucial for understanding their chemical properties and potential applications. Connors and Goroff (2016) developed an efficient synthesis method for these compounds, broadening the scope for their study in various fields (Connors & Goroff, 2016).
Catalytic Applications : Schneider et al. (1997) explored cyclopenta[l]phenanthrene titanium trichloride derivatives and their properties as catalysts for styrene polymerization. This study contributes to understanding the application of this compound in catalysis and polymer chemistry (Schneider et al., 1997).
Correlation with Carcinogenicity : Coombs et al. (1973) conducted a study on the correlation between chemical structure and carcinogenicity in cyclopenta[a]phenanthrene derivatives. This research is significant for understanding the relationship between structural variations and carcinogenic potential (Coombs et al., 1973).
特性
分子式 |
C17H12 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
2H-cyclopenta[l]phenanthrene |
InChI |
InChI=1S/C17H12/c1-3-8-14-12(6-1)13-7-2-4-9-15(13)17-11-5-10-16(14)17/h1-4,6-11H,5H2 |
InChIキー |
BZFTXMNGGSHPNU-UHFFFAOYSA-N |
正規SMILES |
C1C=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(8R)-3-[3-[[2-(4-chlorophenoxy)-1-oxoethyl]amino]phenyl]-7-(1-oxo-3,3-diphenylpropyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-8-carboxamide](/img/structure/B1258886.png)
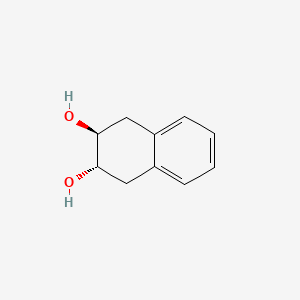
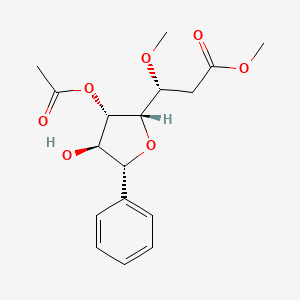
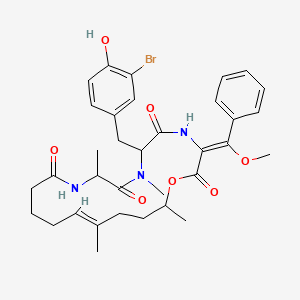
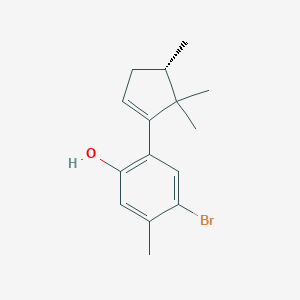
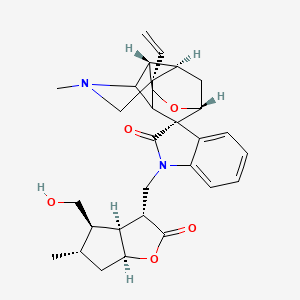
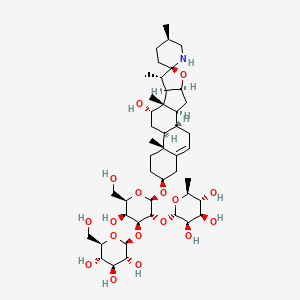
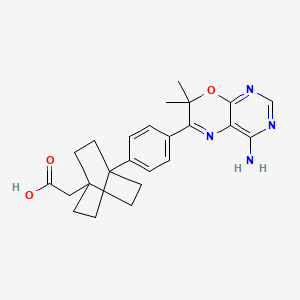
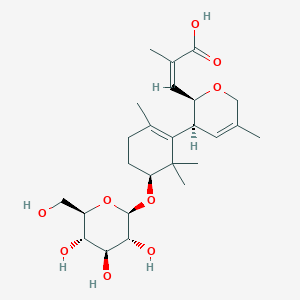
![N-[(2S)-1-hydroxypropan-2-yl]-3-methyl-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide](/img/structure/B1258899.png)
![Acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-diethoxybutyl]mercury](/img/structure/B1258900.png)

